1-(4-Ethylpiperidin-4-yl)ethan-1-one
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Overview
Description
1-(4-Ethylpiperidin-4-yl)ethan-1-one is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylpiperidin-4-yl)ethan-1-one typically involves the alkylation of piperidine derivatives. One common method is the reaction of 4-ethylpiperidine with ethanoyl chloride under basic conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylpiperidin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-(4-Ethylpiperidin-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Ethylpiperidin-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Ethylpiperidin-4-yl)ethan-1-one
- 1-(4-Ethylpiperazin-1-yl)ethanone
- 2-(1-Ethylpiperidin-4-yl)ethanamine
Uniqueness
1-(4-Ethylpiperidin-4-yl)ethan-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(4-ethylpiperidin-4-yl)ethanone |
InChI |
InChI=1S/C9H17NO/c1-3-9(8(2)11)4-6-10-7-5-9/h10H,3-7H2,1-2H3 |
InChI Key |
VOXMOKZJQBXQAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCNCC1)C(=O)C |
Origin of Product |
United States |
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